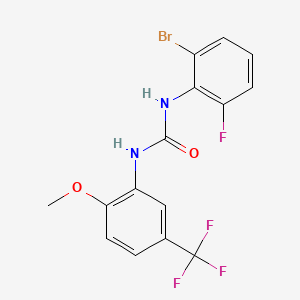

1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea

Beschreibung

Historical Development of Substituted Ureas in Chemical Research

Substituted ureas have occupied a central role in organic synthesis since the 19th century, initially serving as intermediates in dyestuff production. Early methodologies relied heavily on phosgene ($$\text{COCl}_2$$), a toxic and corrosive gas, to generate isocyanate intermediates that subsequently reacted with amines to form urea linkages. While effective, these protocols posed significant safety risks and environmental concerns. The 20th century witnessed the development of safer alternatives, including triphosgene (bis(trichloromethyl) carbonate) and $$N,N'$$-carbonyldiimidazole (CDI), which enabled the synthesis of symmetrical and unsymmetrical ureas under milder conditions. For example, triphosgene’s solid-state stability and controlled reactivity made it preferable for large-scale production, as demonstrated in the synthesis of antitrypanosomal agents. Concurrently, catalytic approaches using carbon monoxide ($$\text{CO}$$) emerged, offering atom-economical routes with minimal byproduct formation. These advancements laid the groundwork for modern urea derivatives like 1-(2-bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea, which leverage halogenation and fluorination to achieve tailored physicochemical properties.

Academic Significance of Halogenated and Fluorinated Urea Derivatives

Halogenation and fluorination are pivotal strategies for modulating the electronic, steric, and solubility profiles of urea derivatives. Bromine, as an electronegative substituent, enhances electrophilic aromatic substitution reactivity, while fluorine’s small atomic radius and high electronegativity improve metabolic stability and membrane permeability in bioactive compounds. The trifluoromethyl ($$-\text{CF}_3$$) group, with its strong electron-withdrawing character and lipophilicity, further augments these effects, making such derivatives valuable in medicinal chemistry and materials science. In this compound, the synergistic interplay between bromine (at position 2 of the phenyl ring), fluorine (at position 6), and the trifluoromethyl group (at position 5) creates a sterically hindered, electron-deficient aromatic system. This configuration likely influences hydrogen-bonding capacity and crystal packing efficiency, as observed in analogous halogenated ureas where ortho-substituents induce non-planar conformations to enhance solubility.

Research Evolution and Current Academic Interest

Contemporary research on urea derivatives emphasizes sustainable synthesis and functional diversification. The shift toward phosgene substitutes like CDI and $$S,S$$-dimethyl dithiocarbonate (DMDTC) reflects broader trends in green chemistry, minimizing hazardous waste and energy consumption. Catalytic carbonylation using transition metals (e.g., palladium, ruthenium) has also gained traction, enabling urea formation under ambient conditions with high selectivity. For this compound, recent interest centers on its utility as a building block in pharmaceutical intermediates. The methoxy group at position 2 of the second phenyl ring may serve as a directing group in cross-coupling reactions, while the trifluoromethyl moiety enhances resistance to oxidative degradation. Academic investigations further explore its potential in supramolecular chemistry, where urea’s hydrogen-bonding motifs facilitate self-assembly into functional materials.

Theoretical Frameworks in Urea Derivative Research

The rational design of urea derivatives relies on computational tools to predict molecular interactions and stability. Density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) models are instrumental in elucidating how substituents influence electronic distribution and conformational flexibility. For instance, intramolecular hydrogen bonding between urea’s carbonyl oxygen and ortho-halogen substituents (e.g., bromine, fluorine) can stabilize non-planar geometries, reducing crystal lattice energy and improving solubility. Molecular dynamics simulations further reveal that trifluoromethyl groups induce hydrophobic microenvironments, which may enhance binding affinity in protein-ligand interactions. These theoretical insights guide the synthesis of derivatives like this compound, enabling targeted modifications to optimize performance in specific applications.

Eigenschaften

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF4N2O2/c1-24-12-6-5-8(15(18,19)20)7-11(12)21-14(23)22-13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPQVNLUKMOLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=C(C=CC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-bromo-6-fluoroaniline with 2-methoxy-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the fluorophenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for further functionalization:

-

SNAr (Aromatic Nucleophilic Substitution) : The electron-withdrawing fluorine and urea groups activate the aromatic ring for displacement of bromine. Reactions with amines (e.g., piperazine) or alkoxides typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids enable aryl-aryl bond formation. For example, substitution with a pyridyl group enhances water solubility for biological applications .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| SNAr with Piperazine | Piperazine, DMF, 100°C | Piperazine-substituted derivative | 65–75% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivative | 55–60% |

Heck Reaction and Cyclization

The compound participates in Pd-mediated Heck reactions to construct fused heterocycles, a key step in synthesizing bioactive molecules :

-

Heck Coupling : Reaction with methyl acrylate in the presence of Pd(OAc)₂ and DBU (1,8-diazabicycloundec-7-ene) yields a dihydroquinazoline precursor. The reaction proceeds via oxidative addition of palladium to the bromine site .

-

Cyclization : Subsequent treatment with phosphorus oxychloride induces ring closure to form tetrahydroquinazoline derivatives, which are pharmacologically relevant scaffolds .

Mechanistic Pathway :

-

Bromine displacement by Pd(0) forms a π-allyl intermediate.

-

Insertion of methyl acrylate generates a palladium-alkyl complex.

-

β-Hydride elimination produces the coupled product.

Urea Functional Group Reactivity

The urea moiety (–NH–CO–NH–) enables hydrogen bonding and acid/base-mediated transformations:

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the urea NH, forming a nucleophilic anion that reacts with electrophiles (e.g., alkyl halides).

-

Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the urea bond cleaves to yield 2-bromo-6-fluoroaniline and 2-methoxy-5-(trifluoromethyl)phenyl isocyanate .

Functional Group Compatibility

-

Methoxy Group : Resistant to nucleophilic attack under mild conditions but undergoes demethylation with BBr₃ to form a phenol derivative .

-

Trifluoromethyl Group : Electron-withdrawing effects stabilize the adjacent aromatic ring against electrophilic substitution .

Comparative Reactivity of Analogues

Structural modifications alter reactivity:

Wissenschaftliche Forschungsanwendungen

Recent studies have shown that 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea exhibits significant biological activity, particularly against various pathogens and cancer cell lines.

Antitrypanosomal Activity

In a study published in Molecules, this compound was evaluated for its antitrypanosomal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound demonstrated a strong therapeutic effect, achieving complete cures in murine models for both early and late-stage infections . This finding positions it as a promising lead compound for further development in treating this disease.

Anticancer Potential

Another area of exploration involves the compound's potential anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Murine Models for Human African Trypanosomiasis : In a controlled study, the compound was administered to infected mice, resulting in a high cure rate without significant toxicity .

- Cell Line Studies for Cancer Treatment : In vitro testing against breast cancer cell lines showed that this compound effectively inhibited cell growth at low micromolar concentrations, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity through various interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of diaryl ureas, which are frequently explored for their biological and physicochemical properties. Below is a comparative analysis with structurally related derivatives from the literature (Table 1) .

Key Observations :

Structural Complexity :

- The target compound lacks the thiazole-piperazine backbone present in derivatives like 11a–11m , resulting in a lower molecular weight (~407 vs. 483–601 g/mol). This simplification may enhance synthetic accessibility but reduce binding interactions in biological systems.

Substituent Effects :

- Bromine : The ortho-Br in the target compound contributes to higher lipophilicity (logP) compared to chloro/fluoro analogs (e.g., 11k with Cl) . Bromine’s larger atomic radius may also influence steric hindrance and crystal packing.

- Trifluoromethyl (CF₃) : The meta-CF₃ group in the target compound parallels 11d and 11k, which exhibit enhanced metabolic stability and electron-withdrawing effects.

Synthetic Yields :

- Derivatives in show high yields (83–88%) despite structural complexity . While the target compound’s yield is unspecified, its lack of heterocyclic appendages suggests comparable or superior synthetic efficiency.

Regulatory Status :

- Unlike the research-focused analogs in Table 1, the target compound is explicitly validated as a reference standard , emphasizing its role in analytical applications rather than direct therapeutic use .

Biologische Aktivität

1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea (CAS No. 917389-23-2) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other therapeutic potentials, supported by relevant data and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 407.16 g/mol. It features a unique combination of halogenated phenyl groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 917389-23-2 |

| Molecular Weight | 407.16 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 341.8 ± 42.0 °C at 760 mmHg |

| Flash Point | 160.5 ± 27.9 °C |

| LogP | 5.60 |

Anticancer Activity

Research indicates that This compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential utility in cancer therapy.

- Mechanism of Action : The compound appears to target specific molecular pathways involved in cancer progression, including those that regulate angiogenesis and cell signaling pathways.

- Case Studies : In studies involving human leukemia cell lines, the compound showed significant cytotoxicity with IC50 values ranging from 7 µM to 20 µM, indicating its potential as a therapeutic agent against hematological malignancies .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several pathogens.

- Tested Organisms : E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The MIC for the compound ranged from 40 to 50 µg/mL, showing comparable inhibition zones to standard antibiotics like ceftriaxone .

Other Biological Activities

This compound has also been studied for other therapeutic potentials:

- Anti-inflammatory Properties : Preliminary research suggests that the compound may exhibit anti-inflammatory effects, though further studies are needed to elucidate the mechanisms involved.

- Antioxidant Activity : The presence of halogenated groups may enhance the antioxidant capacity of the compound, providing additional therapeutic benefits .

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Answer: The synthesis of arylurea derivatives typically involves coupling substituted phenyl isocyanates with amines or via urea-forming reactions. For example, similar trifluoromethyl-containing ureas are synthesized using palladium-catalyzed cross-coupling or stepwise condensation under inert atmospheres (e.g., nitrogen). Optimization may involve adjusting solvent polarity (e.g., DMF, THF), temperature (60–100°C), and catalysts (e.g., Pd(PPh₃)₄) to improve yields. Evidence from analogous compounds shows that yields can vary significantly (22–78%) depending on substituent reactivity and purification methods (e.g., silica gel chromatography) .

Basic: What physicochemical characterization methods are critical for confirming its structure?

Answer: Key methods include:

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks matching calculated exact mass within ±0.0001 Da) .

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions. For instance, methoxy groups (δ ~3.8–3.9 ppm) and trifluoromethyl groups (distinct ¹⁹F coupling) produce characteristic signals. Aromatic protons in bromo/fluoro-substituted phenyl rings show splitting patterns (e.g., doublets at δ ~7.0–8.1 ppm) .

- Melting Point and IR: Melting range (e.g., 186–188°C) and IR bands (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1540 cm⁻¹) confirm purity and urea backbone .

Basic: How can initial bioactivity screening be designed for this compound?

Answer: Prioritize assays based on structural analogs. For example:

- Kinase Inhibition: Use enzymatic assays (e.g., ADP-Glo™) targeting kinases like RAF or MEK, given the trifluoromethyl group’s role in hydrophobic binding .

- Allosteric Modulation: Test nicotinic acetylcholine receptor (nAChR) activity via electrophysiology or calcium flux assays, as seen with urea-based PAMs (positive allosteric modulators) .

- Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay) with controls for solvent interference .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer: Heavy atoms (Br, F) enhance X-ray scattering, facilitating structure solution. Use SHELXL for refinement:

- Data Collection: High-resolution (<1.0 Å) data at synchrotron sources to resolve fluorine positions.

- Twinned Data Handling: SHELXL’s twin refinement tools (e.g., BASF parameter) manage pseudosymmetry common in halogenated compounds.

- Validation: Check R-factors (<5%), electron density maps (e.g., omit maps for urea linkage), and PLATON/checkCIF for geometric outliers .

Advanced: How should advanced spectroscopic techniques (e.g., 2D NMR, IR) be applied for conformational analysis?

Answer:

- 2D NMR (COSY, NOESY): Confirm proton-proton correlations in crowded aromatic regions (e.g., coupling between methoxy and adjacent protons). NOESY can reveal spatial proximity of substituents (e.g., bromo and methoxy groups) .

- VT-NMR: Variable-temperature NMR resolves dynamic effects (e.g., rotational barriers in urea linkage).

- IR-Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >240°C) with functional group integrity .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Variation: Replace bromo/fluoro groups with Cl, I, or electron-withdrawing groups to modulate steric/electronic effects.

- Bioisosteres: Replace trifluoromethyl with cyano or sulfonyl groups to compare potency in enzyme assays .

- Molecular Docking: Use crystallographic data (if available) to model interactions with target proteins (e.g., kinases) and prioritize synthetic targets .

Advanced: How can stability under physiological conditions be assessed methodologically?

Answer:

- pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC-UV to quantify degradation.

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor, analyzing metabolites via LC-MS/MS .

- Light/Thermal Stability: Expose solid/liquid samples to accelerated conditions (40°C/75% RH, UV light), monitoring decomposition by TGA/DSC .

Advanced: What computational approaches predict its binding modes and pharmacokinetics?

Answer:

- Molecular Dynamics (MD): Simulate urea backbone flexibility in solvent (explicit water) to assess conformational preferences.

- ADMET Prediction: Tools like SwissADME estimate logP (~7.07), solubility (low due to trifluoromethyl), and blood-brain barrier penetration .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to rationalize nucleophilic/electrophilic reactivity sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.